Bienvenue dans la boutique en ligne BenchChem!

2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine

Lipophilicity Physicochemical Properties Medicinal Chemistry

2-(1-Methyl-1H-pyrazol-4-yl)cyclopropan-1-amine (CAS 1157139-36-0) is a low-molecular-weight (137.18 g/mol) primary amine that fuses a 1-methylpyrazole ring with a cyclopropane scaffold. Its rigid cyclopropane core and the specific 4-substitution pattern on the pyrazole distinguish it from positional isomers and acyclic analogs, directly impacting binding conformations and metabolic stability in medicinal chemistry applications.

Molecular Formula C7H11N3
Molecular Weight 137.186
CAS No. 1157139-36-0
Cat. No. B2590168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine
CAS1157139-36-0
Molecular FormulaC7H11N3
Molecular Weight137.186
Structural Identifiers
SMILESCN1C=C(C=N1)C2CC2N
InChIInChI=1S/C7H11N3/c1-10-4-5(3-9-10)6-2-7(6)8/h3-4,6-7H,2,8H2,1H3
InChIKeyGXFORHADAUJCPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-Methyl-1H-pyrazol-4-yl)cyclopropan-1-amine (CAS 1157139-36-0) – Procurement-Relevant Identity and Physicochemical Profile


2-(1-Methyl-1H-pyrazol-4-yl)cyclopropan-1-amine (CAS 1157139-36-0) is a low-molecular-weight (137.18 g/mol) primary amine that fuses a 1-methylpyrazole ring with a cyclopropane scaffold [1]. Its rigid cyclopropane core and the specific 4-substitution pattern on the pyrazole distinguish it from positional isomers and acyclic analogs, directly impacting binding conformations and metabolic stability in medicinal chemistry applications [2]. This compound exists as a racemic trans-mixture, with the (1R,2S)-configured enantiomer also cataloged under CAS 1808069-29-5, providing optional stereochemical resolution for target-specific programs [3].

Why Generic Pyrazole-Amine Building Blocks Cannot Substitute for 2-(1-Methyl-1H-pyrazol-4-yl)cyclopropan-1-amine (CAS 1157139-36-0)


Simple pyrazole-amine building blocks cannot be directly interchanged for 2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine because the specific combination of a 1-methylpyrazole, a cyclopropane ring, and a primary amine at the cyclopropane 1-position creates a unique conformational restriction and hydrogen-bonding geometry that is not replicated by positional isomers or acyclic analogs [1][2]. As highlighted in receptor tyrosine kinase (RTK) inhibitor patents exploiting this scaffold, even small changes in the substitution pattern or ring system lead to markedly different spatial presentation of the amine pharmacophore, altering target engagement and selectivity profiles [2]. The following quantitative evidence demonstrates where measurable property differences preclude casual substitution.

Quantitative Differentiation Evidence for 2-(1-Methyl-1H-pyrazol-4-yl)cyclopropan-1-amine (CAS 1157139-36-0) Against Key Analogs


Distinct Substitution Pattern Alters Lipophilicity by ΔLogP ~0.1–1.0 vs. Positional Isomer and Des-Methyl Analog

The target compound (XLogP3 = -0.5) displays intermediate lipophilicity compared to its direct positional isomer 1-(1-methyl-1H-pyrazol-4-yl)cyclopropanamine (XLogP3 = -0.6) and the substantially more polar des-methyl analog 2-(1H-pyrazol-4-yl)cyclopropan-1-amine (XLogP3 = -1.5) [1][2][3]. The 0.1-unit LogP difference from the positional isomer, while small, reflects altered hydrogen-bonding capacity due to the connectivity of the primary amine to the cyclopropane ring, and becomes significant when optimizing for CNS permeability where LogP is a critical parameter. The ~1.0-unit difference from the des-methyl pyrazole analog has a pronounced impact on passive membrane permeability and solubility, making the methylated compound more suitable for programs requiring balanced ADME profiles [4].

Lipophilicity Physicochemical Properties Medicinal Chemistry

Topological Polar Surface Area (TPSA) of 43.8 Ų Confers Distinct CNS vs. Peripheral Exposure Potential Relative to Acyclic Analogs

The target compound exhibits a topological polar surface area (TPSA) of 43.8 Ų [1]. This value is identical to its positional isomer 1-(1-methyl-1H-pyrazol-4-yl)cyclopropanamine (TPSA = 43.8 Ų) but substantially lower than the acyclic analog 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine (TPSA = 51.1 Ų) [2]. A TPSA of <60 Ų is predictive of good blood-brain barrier (BBB) penetration, while the 7.3 Ų reduction versus the flexible acyclic analog translates to a measurable improvement in passive CNS permeability potential [3]. For CNS-focused programs, the 43.8 Ų TPSA of the cyclopropane-containing compound is a critical selection parameter over higher-TPSA alternatives.

Blood-Brain Barrier Permeability TPSA Drug Design

Stereochemical Resolution: Racemic Mixture vs. Single Enantiomer Availability Enables Structure-Activity Relationship (SAR) Control

The racemic trans mixture (CAS 1157139-36-0) contains two enantiomers: (1R,2S) and (1S,2R). The single enantiomer (1R,2S)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine is separately cataloged under CAS 1808069-29-5 and has a distinct ChEMBL ID (CHEMBL4535595) [1][2]. In kinase inhibitor programs where cyclopropane stereochemistry imposes the vector of the essential primary amine pharmacophore, using the racemate versus a single enantiomer can lead to divergent potency and selectivity profiles [3]. The commercial availability of both the racemic form and the resolved (1R,2S)-enantiomer provides procurement flexibility that is not available for the positional isomer 1-(1-methyl-1H-pyrazol-4-yl)cyclopropanamine, which is sold only as the achiral compound [4].

Stereochemistry Enantioselectivity Chiral Resolution

Cyclopropane Rigidity Enhances Metabolic Stability: Class-Level Advantage Over Acyclic Alkyl-Amines

Cyclopropane-containing primary amines consistently demonstrate superior oxidative metabolic stability compared to their acyclic counterparts due to resistance to CYP450-mediated N-dealkylation and ω-oxidation [1]. While head-to-head microsomal stability data for this specific compound versus an acyclic analog (e.g., 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine) has not been located in the public domain, class-level comparisons of cyclopropylamines vs. ethylamines report 2- to 10-fold improvements in intrinsic clearance (CL_int) in human liver microsomes [2][3]. This property is a key selection driver for building-block procurement in lead optimization programs where metabolic soft spots on the amine moiety limit in vivo half-life.

Metabolic Stability Cyclopropane Microsomal Clearance

Recommended Application Scenarios for 2-(1-Methyl-1H-pyrazol-4-yl)cyclopropan-1-amine (CAS 1157139-36-0) Based on Quantitative Evidence


Kinase Inhibitor Lead Optimization Requiring Specific Cyclopropane Conformational Restriction

When designing ATP-competitive kinase inhibitors that require a primary amine to make a hydrogen-bond interaction with the hinge region, the target compound provides a rigid cyclopropane scaffold that locks the amine vector in a trans orientation relative to the pyrazole ring, as exploited in RTK inhibitor patents [1]. The lower TPSA (43.8 Ų) predicts acceptable CNS exposure if brain-penetrant kinase inhibitors are desired [2], while the option to procure the single (1R,2S)-enantiomer (CAS 1808069-29-5) allows for stereospecific SAR exploration [3].

GPCR Modulator Chemistry Where Metabolic Stability of the Amine Motif Is Critical

The cyclopropane ring's class-level resistance to oxidative N-dealkylation makes this compound a preferred amine building block for GPCR ligands where rapid first-pass metabolism of the amine moiety has been identified as a clearance mechanism [4]. The intermediate lipophilicity (XLogP3 = -0.5) and balanced hydrogen-bond donor/acceptor profile (1 HBD, 2 HBA) are well-suited for CNS GPCR targets [5].

Synthetic Intermediate for N-Substituted Pyrazole Libraries via Direct Amine Functionalization

The primary amine functionality of the target compound serves as a versatile synthetic handle for parallel library synthesis through reductive amination, amide coupling, or sulfonamide formation. The distinct connectivity (amine at cyclopropane C-1, pyrazole at C-2) provides a substitution pattern that is not achievable with 1-(1-methyl-1H-pyrazol-4-yl)cyclopropanamine (CAS 1338494-61-3), enabling the generation of patent-differentiated compound series [1][6].

CNS Drug Discovery Programs Where Low TPSA and Controlled Lipophilicity Are Paramount

With a TPSA of 43.8 Ų (below the 60 Ų threshold for favorable BBB penetration) and XLogP3 of -0.5, this compound is well-suited for CNS drug discovery programs that require amine-containing building blocks to be pre-selected for blood-brain barrier permeability potential [2][5]. The 7.3 Ų TPSA advantage over the acyclic aminoethyl analog translates to a significant predicted increase in passive brain exposure [7].

Quote Request

Request a Quote for 2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.